N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide
Overview
Description
N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a picolinamide core substituted with a 2-chlorophenyl group and a methylsulfonyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 5-methylsulfonylpicolinic acid.
Amidation Reaction: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 5-methylsulfonylpicolinic acid in the presence of a base such as triethylamine (TEA) to form the desired picolinamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different sulfoxide or sulfide derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of 2-chlorobenzoic acid and 5-methylsulfonylpicolinic acid.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-(methylsulfonyl)glycine
- N-(2-chlorophenyl)-5-(methylsulfonyl)benzamide
- N-(2-chlorophenyl)-5-(methylsulfonyl)nicotinamide
Uniqueness
N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide is unique due to its specific substitution pattern on the picolinamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-methylsulfonylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-20(18,19)9-6-7-12(15-8-9)13(17)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKJSAEIXKTGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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